molecular formula C23H18FN3O4 B12015238 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 618074-69-4

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12015238
CAS No.: 618074-69-4
M. Wt: 419.4 g/mol
InChI Key: VAEXITDOGVIFOR-XUTLUUPISA-N
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Description

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole core substituted with fluorinated benzoyl, methoxy, hydroxy, and pyridinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions:

    Hydroxylation: The hydroxy group can be introduced via selective oxidation of a precursor compound using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

    Pyridinyl Substitution: The pyridinyl groups can be introduced through nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or KMnO₄.

    Reduction: NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, this compound could be explored for its pharmacological properties. The presence of fluorine and pyridinyl groups often enhances the bioactivity and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom may enhance binding affinity through hydrogen bonding or van der Waals interactions, while the pyridinyl groups could facilitate π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(4-Methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one: Lacks the fluorine atom, potentially reducing its binding affinity and metabolic stability.

    4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-2-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one: Variation in the position of the pyridinyl group, which may influence its interaction with biological targets.

Uniqueness

The combination of fluorine, methoxy, hydroxy, and pyridinyl groups in 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one makes it unique. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

618074-69-4

Molecular Formula

C23H18FN3O4

Molecular Weight

419.4 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H18FN3O4/c1-31-18-5-4-16(11-17(18)24)21(28)19-20(15-6-9-25-10-7-15)27(23(30)22(19)29)13-14-3-2-8-26-12-14/h2-12,20,28H,13H2,1H3/b21-19+

InChI Key

VAEXITDOGVIFOR-XUTLUUPISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O)F

Origin of Product

United States

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